molecular formula C21H29NO2 B5974746 N-2-adamantyl-4-sec-butoxybenzamide

N-2-adamantyl-4-sec-butoxybenzamide

Cat. No. B5974746
M. Wt: 327.5 g/mol
InChI Key: MDNIWHCKACEEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-4-sec-butoxybenzamide, also known as ADBB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. ADBB is a member of the benzamide class of compounds and is structurally similar to other compounds such as N-phenyl-2-aminobenzamide and N-(4-fluorophenyl)-2-aminobenzamide.

Mechanism of Action

The exact mechanism of action of N-2-adamantyl-4-sec-butoxybenzamide is not fully understood, but it is believed to act as a selective antagonist of the μ-opioid receptor. N-2-adamantyl-4-sec-butoxybenzamide has been shown to bind to the μ-opioid receptor with high affinity and to inhibit the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in a reduction in pain perception and inflammation.
Biochemical and Physiological Effects:
N-2-adamantyl-4-sec-butoxybenzamide has been found to have various biochemical and physiological effects. In animal studies, N-2-adamantyl-4-sec-butoxybenzamide has been shown to produce potent analgesia and to reduce inflammation. N-2-adamantyl-4-sec-butoxybenzamide has also been found to have sedative effects and to produce a dose-dependent decrease in locomotor activity. In addition, N-2-adamantyl-4-sec-butoxybenzamide has been found to have anxiolytic effects and to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-2-adamantyl-4-sec-butoxybenzamide is its potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying pain and inflammation in animal models. N-2-adamantyl-4-sec-butoxybenzamide is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of N-2-adamantyl-4-sec-butoxybenzamide is its potential for abuse and dependence, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-2-adamantyl-4-sec-butoxybenzamide. One area of interest is the development of more selective and potent analogs of N-2-adamantyl-4-sec-butoxybenzamide that can be used to study the μ-opioid receptor in more detail. Another area of interest is the potential use of N-2-adamantyl-4-sec-butoxybenzamide as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-2-adamantyl-4-sec-butoxybenzamide and its potential for abuse and dependence.

Synthesis Methods

The synthesis of N-2-adamantyl-4-sec-butoxybenzamide involves the reaction of 2-adamantanone with sec-butylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-bromoanisole to yield the final product, N-2-adamantyl-4-sec-butoxybenzamide. The synthesis of N-2-adamantyl-4-sec-butoxybenzamide has been optimized and can be carried out in a relatively short amount of time with high yields.

Scientific Research Applications

N-2-adamantyl-4-sec-butoxybenzamide has been found to have various applications in scientific research. One of the primary applications of N-2-adamantyl-4-sec-butoxybenzamide is in the field of medicinal chemistry, where it has been shown to exhibit potent analgesic and anti-inflammatory properties. N-2-adamantyl-4-sec-butoxybenzamide has also been studied for its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, N-2-adamantyl-4-sec-butoxybenzamide has been found to have potential applications in the field of pharmacology as a modulator of G protein-coupled receptors.

properties

IUPAC Name

N-(2-adamantyl)-4-butan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-3-13(2)24-19-6-4-16(5-7-19)21(23)22-20-17-9-14-8-15(11-17)12-18(20)10-14/h4-7,13-15,17-18,20H,3,8-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNIWHCKACEEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2-adamantyl-4-sec-butoxybenzamide

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